2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you’re asking about, are significant in medicinal chemistry due to their wide range of biological activities . They are prevalent in many natural products and drugs and play a crucial role in cell biology .
Molecular Structure Analysis
The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is common in many biologically active molecules .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring .Physical and Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless with specific odors . The exact physical and chemical properties can vary depending on the specific substituents attached to the indole ring.Scientific Research Applications
Antimicrobial Activity
Research indicates that indole derivatives, including those with 1,2,4-triazole moieties, possess significant antimicrobial properties. For instance, compounds synthesized from indole derivatives have shown potent antibacterial and antifungal activities against a variety of pathogens such as Aspergillus Niger, Penicillium sp., Candida albican, Bacillus subtilis, Escherichia coli, and more. This suggests the potential of these compounds in the development of new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Anticancer Activity
Several studies have focused on synthesizing and evaluating indole and triazole derivatives for their anticancer properties. For example, novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized and tested for their ability to exhibit anti-inflammatory and antimicrobial activities, which are crucial in cancer research and treatment (Gadegoni & Manda, 2013).
Receptor Antagonist Activity
1,3,5-Substituted indoles and indazoles have been studied as receptor antagonists of the peptidoleukotrienes, with implications in developing treatments for conditions like asthma. The structure-activity relationship studies of these compounds revealed that certain substitutions at specific positions on the indole ring enhance their binding affinity and efficacy as receptor antagonists (Matassa et al., 1990).
Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by indole derivatives, they continue to be a focus of research in medicinal chemistry . Future work could involve the synthesis and testing of new indole derivatives, like the one you’re asking about, to discover new drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-13-9-14(2)20(15(3)10-13)24-19(28)12-29-22-26-25-21(27(22)4)17-11-23-18-8-6-5-7-16(17)18/h5-11,23H,12H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTOFHVOCNYOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.